molecular formula C10H10BrFO2 B8667873 4-(4-Bromo-2-fluorophenyl)butanoic acid

4-(4-Bromo-2-fluorophenyl)butanoic acid

Cat. No. B8667873
M. Wt: 261.09 g/mol
InChI Key: SOYWIKHIJNIPQO-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

To a solution of (E)-4-(4-bromo-2-fluoro-phenyl)-but-3-enoic acid (0.730 g, 2.536 mmol) in ethyl acetate (12 mL) is added palladium on carbon (10% wt., 0.270 g, 0.254 mmol) and the flask is flushed with hydrogen. After 16 hours under a H2 atmosphere (balloon pressure), the mixture is filtered, concentrated and then resubmitted to the same conditions. After 6 hours, the mixture is filtered and concentrated to give 4-(4-bromo-2-fluoro-phenyl)-butyric acid, which is used in the next step without purification.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[CH2:10][C:11]([OH:13])=[O:12])=[C:4]([F:14])[CH:3]=1>C(OCC)(=O)C.[Pd]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[C:4]([F:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)/C=C/CC(=O)O)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask is flushed with hydrogen
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
After 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCCC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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